2,2',3,3',4,5',6-Heptachlorobiphenyl

描述

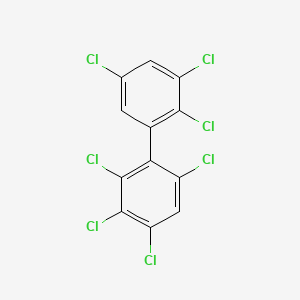

2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). It is a chlorinated derivative of biphenyl, characterized by the presence of seven chlorine atoms attached to the biphenyl structure. This compound is known for its persistence in the environment and potential toxic effects on living organisms .

准备方法

Synthetic Routes and Reaction Conditions

2,2’,3,3’,4,5’,6-Heptachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl rings .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of biphenyl in a reactor, with careful monitoring of reaction parameters to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .

化学反应分析

Types of Reactions

2,2’,3,3’,4,5’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Chlorinated biphenyl quinones.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.

科学研究应用

Chemical Properties and Identification

- Chemical Formula : C₁₂H₃Cl₇

- Molecular Weight : 395.32 g/mol

- CAS Registry Number : 68194-16-1

- IUPAC Name : 1,2,3,4,5-pentachloro-6-(2,3-dichlorophenyl)benzene

PCB 175 is characterized by its complex structure with multiple chlorine substitutions on the biphenyl backbone, which significantly influences its chemical behavior and biological interactions.

Health Impact Assessments

Research has linked PCB 175 exposure to various health concerns:

- Cancer Risk : Epidemiological studies have suggested a correlation between PCB exposure and increased breast cancer risk among women with higher adipose concentrations of certain PCBs .

- Neurodevelopmental Effects : Exposure during critical developmental windows may affect cognitive functions and behavior in children .

Monitoring and Analysis

PCB 175 is often analyzed in environmental samples due to its persistence:

- Environmental Monitoring : It is included in studies assessing PCB contamination in soil and water bodies. Its detection helps evaluate the efficacy of remediation efforts in polluted sites .

- Analytical Chemistry : Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for quantifying PCB concentrations in biological and environmental samples .

Case Study 1: Breast Cancer Risk Assessment

A nested case-control study investigated the relationship between adipose concentrations of PCBs, including PCB 175, and breast cancer risk. The findings indicated that higher levels of PCB 175 were significantly associated with an increased risk of developing breast cancer among women .

Case Study 2: Environmental Remediation Efforts

In a study examining contaminated sediments from industrial sites, PCB 175 was identified as a major contaminant. The study assessed various bioremediation techniques aimed at reducing PCB levels. Results indicated that specific microbial consortia could effectively degrade PCBs, including PCB 175, highlighting its relevance in environmental cleanup strategies .

作用机制

The toxic effects of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This results in the production of enzymes that can generate reactive oxygen species, causing oxidative stress and cellular damage .

相似化合物的比较

Similar Compounds

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl

- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl

Uniqueness

2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is unique due to its specific pattern of chlorination, which influences its chemical properties, environmental persistence, and biological effects. Compared to other PCBs, it has a distinct profile of toxicity and bioaccumulation, making it a valuable compound for studying the environmental and health impacts of chlorinated biphenyls .

生物活性

2,2',3,3',4,5',6-Heptachlorobiphenyl (PCB 177) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential health risks. This article explores its biological activity, focusing on mechanisms of action, toxicity, and relevant case studies.

- Chemical Formula : C₁₂H₃Cl₇

- Molecular Weight : Approximately 395.32 g/mol

- Melting Point : -107.3 °C

- Boiling Point : 99.2 °C

The biological activity of this compound primarily involves its interaction with cellular receptors and enzymes:

- Endocrine Disruption : PCB 177 acts as a ligand-activated transcriptional activator by binding to the xenobiotic response element (XRE) in gene promoters. This interaction leads to the activation of genes responsible for phase I and II xenobiotic metabolism, such as CYP1A1.

- Circadian Rhythm Interference : It inhibits the expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation. This disruption can lead to altered circadian rhythms in exposed organisms.

Toxicological Effects

The toxicological profile of this compound includes several adverse effects:

- Carcinogenic Potential : Studies have indicated that PCB 177 may contribute to carcinogenesis. For instance, a nested case-control study found significant associations between PCB exposure and breast cancer risk . The compound's ability to induce oxidative stress and disrupt cellular signaling pathways likely contributes to its carcinogenicity.

- Reproductive and Developmental Toxicity : Research indicates that exposure to PCBs can adversely affect reproductive health in animal models. PCB 177 has been linked to endocrine disruption and reproductive toxicity.

Case Studies

- Breast Cancer Risk Study :

- Endocrine Disruption Assessment :

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Endocrine Disruption | Binds to estrogen receptors; alters hormonal signaling pathways |

| Carcinogenic Potential | Linked to increased breast cancer risk; induces oxidative stress |

| Reproductive Toxicity | Adverse effects observed in animal models; potential impacts on fertility |

| Circadian Rhythm Disruption | Inhibits expression of circadian genes like PER1; affects biological clocks in exposed organisms |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2,2',3,3',4,5',6-Heptachlorobiphenyl, and how do they influence its environmental persistence?

- Answer : The compound has a high logP value (7.44–7.56), indicating significant hydrophobicity and potential for bioaccumulation in lipid-rich tissues . Its Henry’s Law coefficient (5.40 Pa·m³/mol) suggests moderate volatility, favoring partitioning into air or sediment depending on environmental conditions . The pKa (unreported in evidence but inferred from similar PCBs) likely ranges between 4.46–8.7, influencing solubility and reactivity in aqueous systems . Methodologically, logP and Henry’s coefficients are determined via high-resolution gas chromatography (HRGC) and octanol-water partitioning experiments .

Q. How is this compound identified and quantified in environmental samples?

- Answer : The congener (PCB 175 or PCB 171, depending on nomenclature ) is analyzed using HRGC/HRMS with m/z qualifiers 394, 396, and 324 for detection . Solid-phase microextraction (SPME) coupled with GC-MS is recommended for seawater analysis, achieving detection limits as low as 374 pg/L . Standard solutions (e.g., 100 µg/mL in hexane) are used for calibration .

Q. What are the primary metabolic pathways of this congener in mammalian systems?

- Answer : Cytochrome P450 enzymes, particularly CYP1A2 and CYP3A, mediate its oxidation into hydroxylated metabolites. Enantioselective metabolism has been observed in human liver microsomes, with atropisomer-specific activity influencing neurotoxicity . Non-monotonic dose-response relationships in enzyme induction (e.g., CYP1A2) complicate mechanistic studies .

Advanced Research Questions

Q. How does the chiral structure of this compound affect its toxicokinetics and metabolite formation?

- Answer : The compound exhibits axial chirality due to restricted rotation between chlorinated rings. Atropselective metabolism by CYP enzymes results in enantiomerically enriched hydroxylated metabolites, as demonstrated in HepG2 cell cultures . Chiral separation techniques (e.g., chiral HPLC or GC columns) are critical for resolving enantiomers and assessing their differential toxicity .

Q. What experimental designs address contradictions in reported bioaccumulation factors (BAFs) across studies?

- Answer : Variability arises from differences in lipid content of test organisms, temperature, and exposure duration. Controlled mesocosm studies with standardized lipid normalization (e.g., using lipid-adjusted BAFs) and isotopic tracing (e.g., -labeled congener) can reconcile discrepancies . Concurrent measurement of logKow and membrane permeability improves predictive modeling .

Q. How do co-contaminants influence the degradation kinetics of this congener in soil systems?

- Answer : Co-exposure with dioxins or other PCBs may alter redox conditions or microbial activity. Anaerobic dechlorination experiments using sediment microcosms show that sulfur-reducing bacteria enhance reductive dechlorination rates. GC-MS with isotopic dilution (e.g., -labeled internal standards) quantifies degradation intermediates .

Q. What are the limitations of current QSAR models for predicting the neurotoxicity of hydroxylated metabolites?

- Answer : Existing models often neglect stereochemical effects and phase II metabolism (e.g., glucuronidation). Advanced molecular dynamics simulations combined with in vitro neurotoxicity assays (e.g., SH-SY5Y cell lines) improve predictions by incorporating metabolite-protein binding affinities .

Q. Data and Methodological Challenges

Q. Why do solubility values for this congener vary across literature sources?

- Answer : Reported aqueous solubility (e.g., ~20 µg/L) depends on temperature, pH, and organic matter content. The compound’s high melting point (395.33°C) and crystalline structure further complicate measurements. Reverse-phase HPLC with supersaturated solutions provides more reliable data than shake-flask methods .

Q. How can researchers resolve discrepancies in congener-specific nomenclature (e.g., PCB 171 vs. PCB 175)?

属性

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(10(17)7(15)2-4)9-6(14)3-8(16)11(18)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBDZJFSYQUNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074147 | |

| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40186-70-7 | |

| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2I5Q45X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。